molecular formula C5H2F3NO2S B13464325 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

Cat. No.: B13464325
M. Wt: 197.14 g/mol
InChI Key: XPXCDOWDNNVLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach includes the use of trifluoromethyl iodide (CF3I) in the presence of a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound with a thiazole ring, a trifluoromethyl group, and a carboxylic acid functional group. It has a molecular weight of approximately 197.14 g/mol. The compound's structure includes a five-membered thiazole ring, known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactivity

This compound can participate in reactions typical of carboxylic acids and heterocycles.

Applications

  • Pharmaceutical Industry It serves as an intermediate in synthesizing various pharmaceutical products.
  • Drug Development Studies on the interactions of this compound with biological targets suggest it may be a promising lead compound. Interaction studies often focus on assessing its viability as a therapeutic agent.
  • Medicinal Chemistry and Agrochemicals The trifluoromethyl substitution of this compound enhances lipophilicity and biological activity compared to other thiazoles without such substitutions, contributing to its potential applications in these fields.

Biological Activities of Thiazole Derivatives

Thiazole derivatives, including this compound, exhibit a range of biological activities:.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability . This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H4F3N1O2S1
  • Molecular Weight : 197.14 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group enhances the compound's lipophilicity and biological activity compared to other thiazoles lacking such substitutions. The thiazole ring is known for its role in various biological functions, making this compound a valuable subject for medicinal chemistry research.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively .
  • Anticancer Potential : Preliminary research indicates that compounds with thiazole rings can display cytotoxic effects against cancer cell lines. For instance, structural modifications in thiazole compounds have been linked to enhanced anticancer activity, suggesting that this compound may also possess similar properties .
  • Antiviral Properties : Some thiazole derivatives have been evaluated for their antiviral activity. In particular, studies have demonstrated that modifications in thiazole structures can lead to compounds with significant inhibitory effects on viral replication .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction could modulate cellular processes related to growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines
AntiviralInhibitory effects on viral replication

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain structural features of thiazoles significantly enhance their anticancer activity. For example, compounds with electron-donating groups showed improved efficacy against colorectal cancer cells compared to standard treatments like doxorubicin .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilize commercially available precursors containing thiazole and trifluoromethyl groups.
  • Reaction Conditions : Employ conditions such as high temperatures and specific catalysts to optimize yield (approximately 90.8% under optimized conditions) and purity.

Properties

Molecular Formula

C5H2F3NO2S

Molecular Weight

197.14 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11)

InChI Key

XPXCDOWDNNVLND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.